9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
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Overview
Description
9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fused ring system that includes benzodioxole, cyclopentane, and chromenone moieties, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction produces 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to yield the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)ethanone
- 2-(1,3-benzodioxol-5-yl)piperidine
- 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propyl diethylamine
Uniqueness
What sets 9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one apart from similar compounds is its fused ring system, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H14O5 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
14-(1,3-benzodioxol-5-yl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C21H14O5/c22-21-13-3-1-2-12(13)14-7-15-16(9-23-18(15)8-19(14)26-21)11-4-5-17-20(6-11)25-10-24-17/h4-9H,1-3,10H2 |
InChI Key |
HJOFPQFQONWRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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